ethyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyridine ring, and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known for its ability to enhance binding affinity to various biological targets, which can lead to significant biological activity . The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate .
Uniqueness
What sets ethyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine-1-carboxylate apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-[2-(oxan-4-ylmethoxy)pyridine-4-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-2-26-19(24)22-9-7-21(8-10-22)18(23)16-3-6-20-17(13-16)27-14-15-4-11-25-12-5-15/h3,6,13,15H,2,4-5,7-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUQLKPDAXLVNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OCC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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